4-(2-Amino-4-oxo-4H-thiazol-5-ylidenemethyl)-benzoic acid 4-(2-Amino-4-oxo-4H-thiazol-5-ylidenemethyl)-benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15791941
InChI: InChI=1S/C11H8N2O3S/c12-11-13-9(14)8(17-11)5-6-1-3-7(4-2-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14)/b8-5-
SMILES:
Molecular Formula: C11H8N2O3S
Molecular Weight: 248.26 g/mol

4-(2-Amino-4-oxo-4H-thiazol-5-ylidenemethyl)-benzoic acid

CAS No.:

Cat. No.: VC15791941

Molecular Formula: C11H8N2O3S

Molecular Weight: 248.26 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Amino-4-oxo-4H-thiazol-5-ylidenemethyl)-benzoic acid -

Specification

Molecular Formula C11H8N2O3S
Molecular Weight 248.26 g/mol
IUPAC Name 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
Standard InChI InChI=1S/C11H8N2O3S/c12-11-13-9(14)8(17-11)5-6-1-3-7(4-2-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14)/b8-5-
Standard InChI Key XAAJPLDVJNMAIC-YVMONPNESA-N
Isomeric SMILES C1=CC(=CC=C1/C=C\2/C(=O)NC(=N)S2)C(=O)O
Canonical SMILES C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)C(=O)O

Introduction

Structural and Chemical Characteristics

The compound features a benzoic acid group at the para position of a benzene ring, connected to a 2-amino-4-oxo-4H-thiazole ring through a conjugated methylidene (–CH=) linker. This conjugation system enables resonance stabilization, which influences its reactivity and interaction with biological targets . Key structural attributes include:

  • Benzoic acid moiety: Enhances water solubility and provides a site for further functionalization (e.g., esterification or amidation).

  • Thiazolone core: The 4-thiazolidinone ring contains an exocyclic double bond (C5-ylidene) and substituents at positions 2 (amino group) and 4 (keto group), which are critical for hydrogen bonding and metal coordination .

  • Planar conformation: The conjugated system allows for π-π stacking interactions with aromatic residues in enzyme active sites .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₈N₂O₃S
Molecular Weight248.26 g/mol
LogP (Lipophilicity)~1.2 (moderate permeability)
pKa (Carboxylic acid)~4.2

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 4-(2-amino-4-oxo-4H-thiazol-5-ylidenemethyl)-benzoic acid can be inferred from analogous thiazolone derivatives . A representative route involves:

  • Formation of the thiazolone core:

    • Condensation of 2-chloroacetamide derivatives with ammonium thiocyanate to form 2-amino-4-thiazolidinone intermediates .

    • Example:
      2-Chloro-N-(4-carboxyphenyl)acetamide+NH4SCN2-Amino-4-thiazolidinone intermediate\text{2-Chloro-N-(4-carboxyphenyl)acetamide} + \text{NH}_4\text{SCN} \rightarrow \text{2-Amino-4-thiazolidinone intermediate} .

  • Knoevenagel condensation:

    • Reaction of the thiazolone intermediate with 4-formylbenzoic acid under acidic conditions to install the methylidene bridge .

    • Example:
      Thiazolone intermediate+4-Formylbenzoic acidAcOH, ΔTarget compound\text{Thiazolone intermediate} + \text{4-Formylbenzoic acid} \xrightarrow{\text{AcOH, Δ}} \text{Target compound} .

Table 2: Synthetic Yields of Analogous Compounds

CompoundYield (%)Conditions
4e (CA IX inhibitor)79Acetic acid, 48 h reflux
4g (Antibacterial)82Sodium acetate, 24 h reflux

Biological Activity and Mechanisms

Carbonic Anhydrase Inhibition

Structurally related thiazolone–benzenesulfonamides exhibit potent inhibition of carbonic anhydrase IX (CA IX), a hypoxia-inducible enzyme overexpressed in solid tumors . Key findings include:

  • Selectivity for CA IX over CA II: Derivatives with electron-withdrawing substituents on the benzylidene tail showed >100-fold selectivity (e.g., compound 4e: IC₅₀ = 10.93 nM for CA IX vs. 1.55 µM for CA II) .

  • Mode of action: The sulfonamide group coordinates the zinc ion in the CA active site, while the thiazolone moiety occupies the hydrophobic pocket .

Anticancer Activity

While direct data on the target compound is limited, analogues demonstrate:

  • Anti-proliferative effects: IC₅₀ values of 1.52–6.31 µM against breast cancer (MDA-MB-231) and lung cancer (A549) cells .

  • Apoptosis induction: Compound 4e increased annexin V-FITC binding by 22-fold in MDA-MB-231 cells, indicating programmed cell death .

  • 3D spheroid inhibition: Quinazolinone-thiazole hybrids reduced spheroid formation by 60–80% at 5 µM .

Table 3: Biological Activity of Selected Analogues

CompoundCA IX IC₅₀ (nM)CA II IC₅₀ (µM)Antiproliferative IC₅₀ (µM)
4e10.931.552.14 (MDA-MB-231)
45N/AN/A0.44 (A549)

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